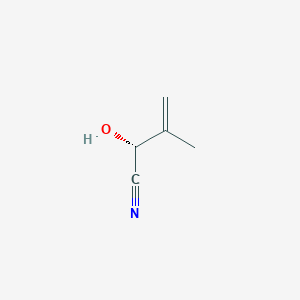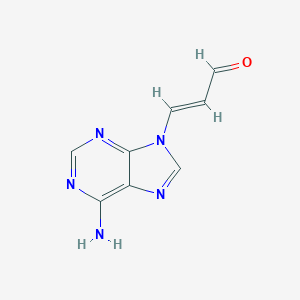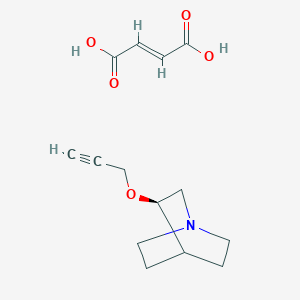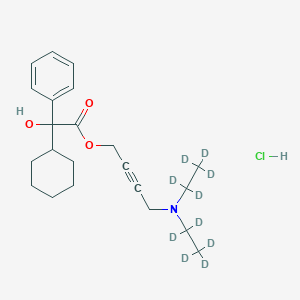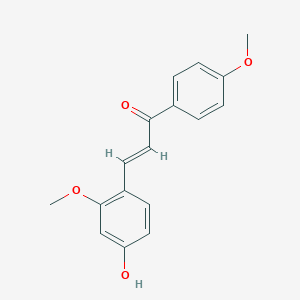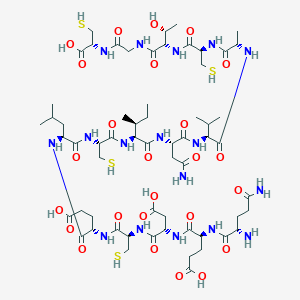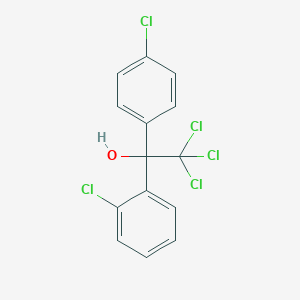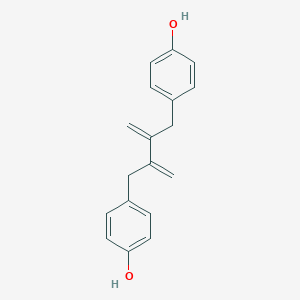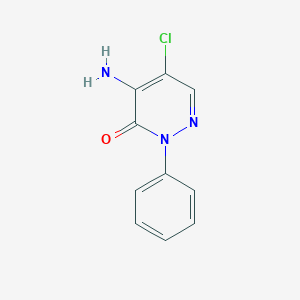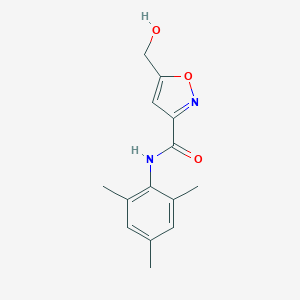
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, also known as CTPI-2, is a synthetic compound that has shown potential in scientific research. It belongs to the class of isoxazolecarboxamides, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and are overexpressed in various diseases. By inhibiting these enzymes, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide may reduce inflammation and prevent the progression of certain diseases.
Efectos Bioquímicos Y Fisiológicos
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its specificity. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been shown to selectively inhibit COX-2 and LOX, which are overexpressed in certain diseases. This specificity may reduce the risk of side effects and improve the efficacy of the treatment. However, one limitation of using 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide in lab experiments is its low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further optimization of the synthesis method may improve the yield and purity of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide involves a multistep process, which includes the reaction of 2,4,6-trimethylphenyl isocyanate with hydroxylamine hydrochloride to form 3-(2,4,6-trimethylphenyl)isoxazolidine-5-carboxamide. This intermediate is then treated with sodium hydroxide to form the final product, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide. The synthesis of 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential application in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
145440-90-0 |
|---|---|
Nombre del producto |
5-(Hydroxymethyl)-N-(2,4,6-trimethylphenyl)-3-isoxazolecarboxamide |
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-8-4-9(2)13(10(3)5-8)15-14(18)12-6-11(7-17)19-16-12/h4-6,17H,7H2,1-3H3,(H,15,18) |
Clave InChI |
LPVTYAHLKUPWCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)CO)C |
Sinónimos |
5-(hydroxymethyl)-N-(2,4,6-trimethylphenyl)oxazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



